molecular formula C24H27NO5 B1443723 (2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 443899-48-7

(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1443723
CAS No.: 443899-48-7
M. Wt: 409.5 g/mol
InChI Key: DTOQXZRPBAMOGM-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOQXZRPBAMOGM-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C23H27NO4
  • Molecular Weight : 381.46 g/mol
  • CAS Number : 160948-81-2

The compound features a pyrrolidine backbone with a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

CompoundCell LineViability (%)Reference
(2S,3R)-3-(tert-butoxy)-1-Fmoc-pyrrolidineA549 (lung cancer)63.4%
3-substituted pyrrolidinesA54921.2%

The results indicate that modifications in the structure significantly affect the anticancer activity, with some derivatives exhibiting enhanced efficacy compared to standard treatments like cisplatin.

Antimicrobial Activity

In addition to anticancer properties, studies have explored the antimicrobial activity of related compounds. The derivatives were screened against multidrug-resistant bacterial and fungal pathogens using broth microdilution techniques. However, initial tests indicated that some did not exhibit significant antibacterial or antifungal activity (MIC > 128 µg/mL) .

The synthesis of this compound typically involves multi-step organic reactions starting from readily available amino acids or their derivatives. The incorporation of various functional groups can be achieved through nucleophilic substitution reactions and other organic transformations .

The proposed mechanism for its biological activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation or microbial survival. Further mechanistic studies are required to elucidate these pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related pyrrolidine derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of Fmoc-protected pyrrolidine derivatives and evaluated their cytotoxicity against A549 cells. The study found that specific substitutions enhanced anticancer activity significantly .
  • Antimicrobial Screening :
    • A library of pyrrolidine derivatives was screened against WHO-priority pathogens. Although many compounds showed limited activity, further modifications are suggested to enhance their efficacy against resistant strains .

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Peptide Synthesis

The compound is widely used as a protected amino acid in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.

Medicinal Chemistry

Fmoc-Thr(tBu)-OH is utilized in the development of peptide-based therapeutics. Its structure allows for the incorporation of threonine residues into peptides, which can enhance their biological activity and stability. Research has shown that peptides containing threonine exhibit improved interactions with biological targets, making them suitable candidates for drug development.

Bioconjugation

This compound can be employed in bioconjugation techniques to attach peptides to various biomolecules or surfaces. The ability to modify the terminal carboxylic acid group enables the formation of stable linkages with proteins, antibodies, or nanoparticles, facilitating targeted drug delivery systems.

Research in Enzyme Inhibition

Studies have indicated that derivatives of this compound can act as inhibitors of specific enzymes, particularly those involved in cellular signaling pathways. For instance, cyclic nucleotide phosphodiesterases have been identified as potential drug targets, and compounds like Fmoc-Thr(tBu)-OH may provide insights into the design of selective inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.